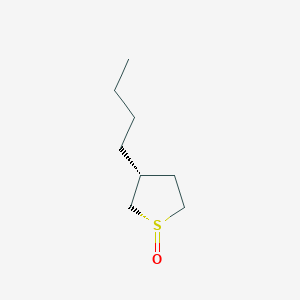

(1S,3R)-3-butylthiolane 1-oxide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H16OS |

|---|---|

Molecular Weight |

160.28 g/mol |

IUPAC Name |

(1S,3R)-3-butylthiolane 1-oxide |

InChI |

InChI=1S/C8H16OS/c1-2-3-4-8-5-6-10(9)7-8/h8H,2-7H2,1H3/t8-,10+/m1/s1 |

InChI Key |

QVVQIIIFHZDBDL-SCZZXKLOSA-N |

Isomeric SMILES |

CCCC[C@@H]1CC[S@](=O)C1 |

Canonical SMILES |

CCCCC1CCS(=O)C1 |

Origin of Product |

United States |

Stereoselective Synthesis and Resolution of 3 Butylthiolane 1 Oxide Isomers

Synthetic Approaches for Thiolane Derivatives

The construction of the 3-butylthiolane (B8702749) scaffold is a foundational step in the synthesis of (1S,3R)-3-butylthiolane 1-oxide. A number of synthetic strategies can be employed to create substituted thiolane derivatives. These methods often involve the formation of carbon-sulfur bonds through various cyclization reactions.

One common approach involves the reaction of a dielectrophile with a sulfur nucleophile. For instance, a 1,4-dihaloalkane can react with a sulfide (B99878) source, such as sodium sulfide, to form the thiolane ring. To introduce the butyl group at the 3-position, a suitably substituted precursor is required.

Oxidative Methodologies for Generating Sulfoxide (B87167) Forms

Once the 3-butylthiolane precursor is obtained, the next critical step is the oxidation of the sulfide to a sulfoxide. This transformation introduces a chiral center at the sulfur atom, leading to the formation of diastereomers. The stereochemical outcome of this oxidation is highly dependent on the chosen oxidant and reaction conditions.

A variety of oxidizing agents can be employed for this purpose, ranging from common reagents like hydrogen peroxide to more specialized systems. organic-chemistry.orgorganic-chemistry.org The use of metal catalysts in conjunction with an oxidant can provide a high degree of control over the stereoselectivity of the oxidation. rsc.org For example, vanadium and titanium complexes have been shown to be effective catalysts for the asymmetric oxidation of sulfides. rsc.orgresearchgate.net

The choice of oxidant and catalyst is crucial for achieving a desired diastereomeric ratio. Factors such as the steric bulk of the reagents and the reaction temperature can significantly influence which face of the sulfur atom is preferentially oxidized. In some cases, overoxidation to the corresponding sulfone can be a competing side reaction, necessitating careful control of the reaction stoichiometry and conditions. nih.govresearchgate.net

Chiral Separation Techniques for 3-butylthiolane 1-oxide Stereoisomers

The synthesis of 3-butylthiolane 1-oxide typically results in a mixture of stereoisomers. The separation of these isomers is essential for studying their individual properties and for obtaining enantiomerically pure compounds.

Chiral Phase Chromatography for Diastereomeric and Enantiomeric Resolution

Chiral phase chromatography is a powerful technique for the separation of stereoisomers. nih.govacs.org This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer or diastereomer, leading to different retention times and thus separation.

For the resolution of 3-butylthiolane 1-oxide isomers, various types of CSPs can be employed. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used and have shown broad applicability for the separation of a wide range of chiral compounds, including sulfoxides. rsc.orgresearchgate.net The choice of the specific polysaccharide derivative and the mobile phase composition are critical parameters that must be optimized to achieve successful separation. researchgate.net

The separation mechanism on these CSPs often involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric effects. The precise nature of these interactions depends on the structures of both the analyte and the chiral selector. mdpi.com

Table 1: Exemplary Chiral Stationary Phases for Sulfoxide Resolution

| Chiral Stationary Phase (CSP) | Principle of Separation | Typical Mobile Phases | Reference |

| Cellulose tris(3,5-dimethylphenylcarbamate) | Forms transient diastereomeric complexes with analytes through hydrogen bonding, π-π interactions, and steric hindrance. | Hexane/Isopropanol, Ethanol | rsc.orgresearchgate.net |

| Amylose tris(3,5-dimethylphenylcarbamate) | Similar to cellulose-based CSPs, with differing selectivity due to the helical structure of amylose. | Hexane/Ethanol, Methanol | rsc.org |

| Ristocetin A, Teicoplanin | Macrocyclic glycopeptide CSPs that offer enantioselectivity through multiple interaction points including hydrogen bonding, ionic interactions, and inclusion complexation. | Normal-phase, Reversed-phase, and Polar Organic Modes | nih.gov |

This table is for illustrative purposes and does not represent specific experimental data for 3-butylthiolane 1-oxide.

Strategies for Enantiomeric Purity Assessment

Once a separation method has been developed, it is crucial to assess the enantiomeric purity of the separated fractions. The most common method for determining enantiomeric excess (ee) is through analysis by chiral chromatography. By integrating the peak areas of the two enantiomers, the percentage of each in the mixture can be calculated.

In addition to chromatographic methods, other techniques can be employed for the assessment of enantiomeric purity. These include the use of chiral shift reagents in nuclear magnetic resonance (NMR) spectroscopy. These reagents form diastereomeric complexes with the enantiomers, leading to a separation of their signals in the NMR spectrum, which can then be quantified.

Advanced Spectroscopic and Crystallographic Elucidation of 1s,3r 3 Butylthiolane 1 Oxide

Chiroptical Spectroscopy for Enantiomeric Pair Identification

Circular Dichroism (CD) spectroscopy is a powerful technique for differentiating enantiomers based on their differential absorption of left and right circularly polarized light. In the study of the stereoisomers of 3-butylthiolane (B8702749) 1-oxide, CD spectra were instrumental in identifying the enantiomeric pairs. nih.govacs.org The four stereoisomers, separated by chiral phase chromatography, were designated as P1, P2, P3, and P4 based on their elution order. acs.org

The CD spectra revealed that isomers P1 and P3 exhibited negative Cotton effects, while P2 and P4 showed positive Cotton effects near their absorption maximum (λmax). acs.org This opposition in the sign of the Cotton effect is a hallmark of enantiomeric pairs. Specifically, P1 and P2 were identified as one enantiomeric pair, and P3 and P4 as the other. nih.govacs.org

Interestingly, the stereoisomers with the R configuration at the sulfur atom (1R), namely P2 and P4, displayed positive Cotton effects. This is contrary to the behavior observed in linear sulfoxides, indicating that the chiroptical properties of the 3-butylthiolane 1-oxide stereoisomers are a function of the entire molecular structure, not just the sulfoxide (B87167) chromophore. acs.org Subsequent X-ray crystallography confirmed that P1 is the (1S,3R) isomer and P3 is the (1S,3S) isomer. nih.govacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly in its one-dimensional and two-dimensional forms, provides detailed information about the connectivity and spatial arrangement of atoms within a molecule.

The 1H-NMR spectra of the four stereoisomers of 3-butylthiolane 1-oxide were recorded to analyze the chemical shifts of the protons. nih.govacs.org The signals for the protons attached to the thiolane ring were expanded for detailed analysis. acs.org The assignment of these chemical shifts was crucial for understanding the structural differences between the diastereomers.

Table 1: 1H-NMR Chemical Shift Data for Stereoisomers of 3-butylthiolane 1-oxide

| Proton | Diastereomer 1 (P1/P2) Chemical Shift (ppm) | Diastereomer 2 (P3/P4) Chemical Shift (ppm) |

|---|---|---|

| H2a | 3.01 | 3.12 |

| H2e | 2.65 | 2.59 |

| H3 | 2.45 | 2.37 |

| H4a | 2.05 | 2.18 |

| H4e | 2.33 | 2.39 |

| H5a | 2.80 | 2.76 |

| H5e | 3.03 | 2.92 |

| H6 | 1.45 | 1.44 |

| H7 | 1.35 | 1.34 |

| H8 | 1.35 | 1.34 |

| H9 | 0.91 | 0.91 |

Data sourced from studies on the stereoisomers of 3-butylthiolane 1-oxide. The designations 'a' and 'e' refer to axial and equatorial-like protons in the thiolane ring.

To unambiguously assign the proton signals and confirm the diastereomeric nature of the pairs (P1/P2 and P3/P4), two-dimensional NMR techniques were employed. nih.govacs.org Correlation Spectroscopy (COSY) was used to establish the spin-spin coupling networks between protons, allowing for the tracing of the connectivity within the butyl chain and the thiolane ring. nih.govacs.org

Furthermore, Heteronuclear Multiple Quantum Coherence (HMQC) spectroscopy was utilized to correlate the proton signals with their directly attached carbon atoms. nih.govacs.orgresearchgate.net This powerful technique confirmed the assignments made from the 1H-NMR and COSY spectra, solidifying the structural elucidation of the diastereoisomers. nih.govacs.orgrcsb.org

To determine the absolute configuration of the most potent inhibitory isomer, NMR studies were conducted using the chiral shift reagent Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] (Eu(hfc)3). nih.govacs.org Chiral shift reagents form diastereomeric complexes with enantiomers, leading to differential shifts in the NMR signals, which allows for their distinction. nih.gov The use of Eu(hfc)3 was pivotal in determining that the most active inhibitor was either the (1S,3R) or the (1R,3S) stereoisomer. nih.govacs.org This narrowing of possibilities was a critical step that, combined with X-ray crystallography, ultimately led to the definitive assignment of the (1S,3R) configuration to the most inhibitory isomer. nih.govacs.org

X-ray Crystallography for Absolute Configuration Determination and Enzyme-Ligand Complex Characterization

X-ray crystallography has been instrumental in definitively assigning the absolute configuration of the potent uncompetitive inhibitor 3-butylthiolane 1-oxide (BTO) and in characterizing its interactions within a ternary enzyme complex. Thiolane 1-oxides, as analogs of carbonyl substrates, are recognized for their ability to bind to the alcohol dehydrogenase-NADH complex. rcsb.org

High-Resolution Structure Determination of Ternary Enzyme Complexes with NADH and (1S,3R)-3-butylthiolane 1-oxide

The precise three-dimensional arrangement of this compound in complex with horse liver alcohol dehydrogenase (LADH) and nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) was determined to a resolution of 2.00 Å. rcsb.org This high-resolution crystallographic data, available under the PDB accession code 1BTO, provided unequivocal evidence for the absolute configuration of the most potent stereoisomer as (1S,3R). rcsb.org

The ternary complex was formed by the binding of the (1S,3R) isomer to the enzyme-NADH complex. The crystallographic analysis revealed the specific interactions and orientation of the inhibitor within the enzyme's substrate-binding pocket. rcsb.org Below are the crystallographic data collection and refinement statistics for the ternary complex.

| Crystallographic Parameter | Value |

|---|---|

| PDB ID | 1BTO |

| Resolution | 2.00 Å |

| R-Value Work | 0.190 |

| R-Value Free | 0.230 |

| Method | X-RAY DIFFRACTION |

Mechanistic Dissection of Alcohol Dehydrogenase Inhibition by 1s,3r 3 Butylthiolane 1 Oxide

Elucidation of Inhibition Mechanism: Uncompetitive Inhibition against Alcohol

(1S,3R)-3-butylthiolane 1-oxide exhibits an uncompetitive mode of inhibition with respect to alcohol as the variable substrate. nih.gov This classification is significant because it indicates that the inhibitor does not bind to the free enzyme but rather to the enzyme-NADH complex. nih.govresearchgate.net In this mechanism, the binding of the coenzyme NADH to alcohol dehydrogenase induces a conformational change in the enzyme, which in turn creates or exposes the binding site for the inhibitor.

The practical implication of uncompetitive inhibition is that the inhibitory effect is not overcome by increasing the concentration of the alcohol substrate. This is in contrast to competitive inhibitors, which compete with the substrate for the same binding site on the free enzyme. The potency of this inhibition is notable, with the (1S,3R) stereoisomer being the most inhibitory, exhibiting a Kii value of 0.31 µM. nih.gov The inhibitory potency is influenced by the length of the alkyl substituent, with longer chains leading to tighter binding in the hydrophobic substrate-binding pocket of the enzyme. nih.gov

Table 1: Inhibitory Potency of 3-Substituted Thiolane 1-oxides against Horse Liver Alcohol Dehydrogenase

| Inhibitor | Inhibition Constant (Kii) in µM |

|---|---|

| This compound | 0.31 nih.gov |

| (1S,3S)-3-butylthiolane 1-oxide | 0.73 nih.gov |

| 3-hexylthiolane 1-oxide | 0.13 nih.gov |

Molecular Basis of Enzyme-Ligand Interactions

The specific and potent inhibition of ADH by this compound is a direct result of precise molecular interactions within the enzyme's active site. High-resolution X-ray crystallography has been instrumental in dissecting these interactions.

X-ray crystallographic studies of the ternary complex of horse liver alcohol dehydrogenase, NADH, and this compound have revealed that the thiolane 1-oxide ring binds within the substrate-binding site of the enzyme. nih.gov This binding occurs in the same general location that would be occupied by the carbonyl substrate in the oxidative reaction. The inhibitor, therefore, acts as an analog of the carbonyl substrate, binding to the enzyme-NADH complex. nih.gov

Upon binding, the geometry of the this compound complex suggests that the sulfoxide (B87167) is not a classic transition state analog. nih.gov While it occupies the substrate-binding pocket, its precise conformation does not perfectly mimic the expected transition state of the alcohol oxidation reaction. This distinction is crucial for understanding the nuances of the inhibitory mechanism.

A key feature of the interaction between 3-butylthiolane (B8702749) 1-oxide stereoisomers and ADH is the flexibility of the enzyme's active site. The butyl groups of different isomers are accommodated by the adaptable side chains of amino acid residues within the binding pocket. nih.gov These flexible side chains can adopt alternative rotameric conformations to create a suitable hydrophobic pocket for the butyl group, highlighting the induced-fit nature of the binding. nih.gov

When comparing the crystal structure of the ADH-NADH-(1S,3R)-3-butylthiolane 1-oxide complex with models of the substrate-enzyme complex, it becomes evident that the inhibitor occupies the same space as the substrate. However, the specific interactions and the geometry of the bound inhibitor differ from those predicted for a true transition state. The binding of the thiolane 1-oxide ring in the substrate site underscores its role as a substrate analog, while the accommodation of the butyl group showcases the enzyme's conformational plasticity.

Computational and Theoretical Investigations of 1s,3r 3 Butylthiolane 1 Oxide Binding

Molecular Docking Studies for Predicting Binding Poses and Affinities

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. acs.org It is widely employed in drug design to predict the binding mode and affinity of a ligand to a target protein. acs.org The process involves placing the ligand into the active site of the receptor and evaluating the interaction energy for different poses using a scoring function.

In the case of (1S,3R)-3-butylthiolane 1-oxide, its binding pose within the active site of horse liver alcohol dehydrogenase (LADH) has been experimentally determined through X-ray crystallography. The resulting structure is available in the Protein Data Bank (PDB) under the accession code 1BTO . rcsb.org This crystallographic data provides a definitive reference for the binding orientation, showing the inhibitor complexed with the enzyme and the cofactor NADH. rcsb.orgnih.gov The thiolane 1-oxide ring settles into the substrate-binding site. nih.gov

The affinity of an inhibitor is quantified by its inhibition constant (Ki). For the stereoisomers of 3-butylthiolane (B8702749) 1-oxide, these values have been determined experimentally, highlighting the stereoselectivity of the enzyme. The (1S,3R) isomer is the most potent inhibitor of the four stereoisomers. nih.gov

| Stereoisomer | Inhibition Constant (Kii) in µM |

|---|---|

| This compound | 0.31 |

| (1S,3S)-3-butylthiolane 1-oxide | 0.73 |

Molecular Dynamics Simulations for Assessing Binding Stability and Conformational Changes

Molecular dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. mdpi.com For ligand-protein complexes, MD simulations provide valuable information on the stability of the binding pose, the flexibility of the complex, and any conformational changes that occur upon binding. mdpi.com The root-mean-square deviation (RMSD) is a key metric used in these simulations to assess the stability of the complex over the simulation period. mdpi.com

The crystallographic study of the LADH-(1S,3R)-3-butylthiolane 1-oxide complex revealed significant conformational flexibility within the enzyme's active site to accommodate the inhibitor. nih.gov Specifically, the butyl group of the inhibitor is accommodated by the movement of amino acid side chains, which adopt different rotameric conformations. nih.gov While the crystal structure provides a static snapshot of this induced fit, MD simulations could offer a dynamic view of these conformational adjustments and assess the stability of the interactions between the inhibitor and the flexible residues. Such simulations would be crucial for understanding the dynamic nature of the enzyme's stereoselectivity.

Quantum Chemical Analyses (e.g., Mulliken Charges) and Their Correlation with Spectroscopic Data

Quantum chemical analyses are used to study the electronic structure and properties of molecules. Methods like calculating Mulliken charges can provide insights into the distribution of electron density across a molecule, which can sometimes be correlated with experimental spectroscopic data, such as NMR chemical shifts. nih.gov The Mulliken charge is a theoretical value representing the partial atomic charge on an atom in a molecule. nih.gov

| Concept | Description |

|---|---|

| Mulliken Charge | A theoretical method for estimating partial atomic charges in a molecule based on the distribution of electrons in the basis set. |

| Correlation with NMR | In some cases, changes in electron density around a nucleus (reflected by Mulliken charge) can correlate with its NMR chemical shift. |

| Finding for 3-butylthiolane 1-oxide | No direct correlation was found between computed Mulliken charges and the ¹H-NMR chemical shifts of the thiolane ring protons. nih.gov |

In Silico Screening and Design Strategies for Novel ADH Inhibitors based on Thiolane 1-oxide Scaffolds

In silico screening involves the use of computational methods to search large databases of compounds to identify molecules that are likely to bind to a drug target. impactfactor.org This approach, combined with structure-based drug design, allows for the rational development of new, more potent inhibitors based on a known active scaffold.

The thiolane 1-oxide core structure is recognized as an exceptionally potent scaffold for ADH inhibition. nih.govlookchem.com This makes it an excellent starting point for designing novel inhibitors. Building upon the structural knowledge from the LADH-(1S,3R)-3-butylthiolane 1-oxide complex, several design strategies can be envisioned:

Modification of Substituents : The finding that lengthening the alkyl substituent at the 3-position increases inhibitory potency suggests that exploring other hydrophobic groups could lead to tighter binding in the enzyme's substrate pocket. nih.gov

Scaffold Hopping and Bioisosteric Replacement : Replacing the thiolane ring with other cyclic systems or modifying the sulfoxide (B87167) group could lead to compounds with improved properties.

Creation of Rigid Analogs : Introducing further cyclization to create bicyclic or tricyclic compounds from the thiolane ring could reduce the conformational flexibility of the ligand, potentially leading to a more favorable entropic contribution to binding and thus higher affinity. lookchem.com

These strategies, guided by computational docking and MD simulations, can efficiently prioritize new candidate molecules for synthesis and biological testing, accelerating the discovery of next-generation ADH inhibitors. impactfactor.org

Broader Research Implications and Future Directions

Insights into Enzyme Flexibility and Substrate/Inhibitor Accommodation Mechanisms

The study of (1S,3R)-3-butylthiolane 1-oxide's interaction with horse liver alcohol dehydrogenase (HLADH) has provided profound insights into the dynamic nature of enzyme active sites. Thiolane 1-oxides, acting as analogs of carbonyl substrates, are potent uncompetitive inhibitors of this enzyme. rcsb.org X-ray crystallographic analysis of the HLADH-NADH complex with this compound has revealed that while the thiolane 1-oxide ring of different stereoisomers binds in the same location within the substrate-binding site, the accommodation of their respective butyl groups necessitates conformational changes in the surrounding amino acid side chains. rcsb.org

This flexibility is a crucial element of the enzyme's ability to bind a range of substrates and inhibitors. The differential binding of the (1S,3R) and (1S,3S) isomers, the two most potent inhibitors, underscores this adaptability. rcsb.org The enzyme's active site is not a rigid lock but rather a dynamic entity that can adjust to accommodate the specific stereochemistry of a ligand. This has led to a greater appreciation of the role of "induced fit" in enzymatic catalysis and inhibition, where the binding of a ligand can trigger conformational changes in the enzyme that optimize the interaction.

Design Principles for Stereoselective Enzyme Inhibitors

The stereoselective inhibition of HLADH by 3-butylthiolane (B8702749) 1-oxide isomers offers valuable principles for the rational design of new and more potent enzyme inhibitors. The finding that the (1S,3R) stereoisomer is the most potent inhibitor, with an inhibition constant (Kii) of 0.31 µM, followed by the (1S,3S) isomer with a Kii of 0.73 µM, highlights the critical importance of stereochemistry in inhibitor efficacy. rcsb.org

This knowledge allows for the development of inhibitors with enhanced specificity and reduced off-target effects. By understanding the precise three-dimensional arrangement of functional groups that leads to the tightest binding, medicinal chemists can design molecules that are tailored to the active site of a target enzyme. The varying inhibitory potencies of the 3-substituted thiolane 1-oxides, where longer alkyl substituents lead to tighter binding in the hydrophobic substrate-binding pocket, further refines these design principles. nih.gov For instance, the 3-hexyl derivative was found to be the most potent inhibitor of purified rat liver alcohol dehydrogenase. nih.gov This demonstrates that a combination of optimal stereochemistry and favorable hydrophobic interactions can be leveraged to create highly effective and selective inhibitors.

Application of this compound as a Probe for Enzymatic Catalysis Studies

This compound serves as an excellent probe for investigating the intricacies of enzymatic catalysis. As an uncompetitive inhibitor, it binds to the enzyme-NADH complex, providing a stable model for studying the interactions that occur during the catalytic cycle. rcsb.orgnih.gov The geometry of the enzyme-inhibitor complex, however, suggests that these sulfoxides are not perfect transition state analogs. rcsb.org This distinction is important, as it allows researchers to dissect the different stages of the enzymatic reaction.

By comparing the binding of different stereoisomers, researchers can map the steric and electronic requirements of the enzyme's active site. The use of this compound, in conjunction with kinetic studies, allows for the determination of key inhibitory constants and provides a quantitative measure of the enzyme's stereoselectivity. rcsb.orgnih.gov This information is invaluable for building accurate computational models of enzyme function and for understanding the fundamental mechanisms that govern catalysis.

Development of Advanced Spectroscopic and Structural Methodologies for Complex Biological Systems

The definitive characterization of this compound and its interaction with HLADH has been made possible through the application and advancement of sophisticated analytical techniques. The separation of the four stereoisomers of 3-butylthiolane 1-oxide was achieved using chiral phase chromatography. rcsb.org The identification of the enantiomeric pairs was accomplished through a combination of circular dichroism (CD) and ¹H-NMR spectroscopy. rcsb.org

Furthermore, the determination of the absolute configuration of the most inhibitory isomer was a multi-step process involving NMR with chiral shift reagents and, ultimately, high-resolution X-ray crystallography. rcsb.org The successful elucidation of the ternary enzyme complexes at resolutions of 2.1 and 1.66 Å showcases the power of X-ray diffraction in providing detailed atomic-level information about enzyme-inhibitor interactions. rcsb.org These studies not only provide crucial data for the specific system under investigation but also contribute to the broader development and refinement of these methodologies for studying other complex biological systems.

Interactive Data Table: Inhibitory Constants of 3-Butylthiolane 1-oxide Stereoisomers against Horse Liver Alcohol Dehydrogenase

| Stereoisomer | Inhibition Constant (Kii) in µM |

| This compound | 0.31 |

| (1S,3S)-3-butylthiolane 1-oxide | 0.73 |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.